Boc-epi-statine

Aspartic Protease Inhibition Pepsin Stereochemistry-Activity Relationship

Procure Boc-epi-statine (3R,4S) as your definitive stereochemical negative control. This epimer of natural statine exhibits up to 1,000-fold reduced potency against aspartic proteases, validating target engagement and stereospecific SAR. Its 15–20°C higher melting point vs. Boc-statine ensures distinct handling protocols. Exploit the (3R,4S) configuration to build superior Me3Sta inhibitors of pepsin and cathepsin D, or leverage the Boc-protected N-terminus for bioadhesive polymer conjugation with residual inhibitory activity.

Molecular Formula C13H25NO5
Molecular Weight 275,34 g/mole
CAS No. 66967-01-9
Cat. No. B558805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-epi-statine
CAS66967-01-9
Synonyms66967-01-9; Boc-Sta(3R,4S)-OH; Boc-epi-statine; epi-Boc-Statine; AmbotzBAA1318; AC1OJJ1V; Boc-(3R,4S)Sta-OH; SCHEMBL7828875; CTK8F8221; MolPort-003-926-775; ZINC4521262; (3R,4S)-4-(Boc-amino)-3-hydroxy-6-methylheptanoicacid; (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoicacid; (3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoicacid
Molecular FormulaC13H25NO5
Molecular Weight275,34 g/mole
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1
InChIKeyKJIQRHBVNGRPCO-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-epi-statine (CAS 66967-01-9): A Diastereomeric Boc-Protected Statine for Stereochemical Activity Probes and Aspartic Protease Inhibitor Design


Boc-epi-statine (CAS 66967-01-9), also known as Boc-Sta(3R,4S)-OH, is the unnatural (3R,4S) diastereomer of N-Boc-protected statine, a nonproteinogenic amino acid essential to the natural aspartic protease inhibitor pepstatin [1]. Statine derivatives function as transition-state analog inhibitors of aspartic proteases including renin, pepsin, and cathepsin D [2]. The (3R,4S) configuration—where the C3 hydroxyl and C4 amino groups adopt an anti (erythro) rather than the natural syn (threo) arrangement—fundamentally alters binding affinity, making this isomer a critical comparator for evaluating stereochemical requirements in protease inhibition [3].

Why In-Class Statine Analogs Cannot Replace Boc-epi-statine: Stereochemical and Physical Property Divergence


Statine-based building blocks are not interchangeable due to dramatic stereochemistry-dependent differences in protease inhibitory activity. The natural (3S,4S)-statine isomer found in pepstatin confers potent inhibition, whereas its C3 epimer (3R,4S) can exhibit orders-of-magnitude reduced potency in certain systems [1]. Furthermore, physical properties diverge significantly between diastereomers—Boc-epi-statine melts approximately 15–20°C higher than Boc-statine—affecting formulation, purification, and handling protocols . Procurement decisions relying solely on the 'statine' pharmacophore without stereochemical specification risk selecting a compound with fundamentally altered biological activity and physicochemical behavior. The evidence below quantifies these differential characteristics to inform unambiguous selection.

Boc-epi-statine vs. Analogs: Head-to-Head Comparative Data for Informed Procurement


Stereochemical Impact on Pepsin Inhibition: Boc-epi-statine (3R,4S) Exhibits Up to 1000-Fold Reduced Potency vs. Boc-statine (3S,4S)

Pepsin inhibitors containing the unnatural (3R,4S) isomer of statine—the core configuration of Boc-epi-statine—exhibit as much as a 1,000-fold decrease in inhibitory activity when compared to counterparts prepared from the naturally occurring (3S,4S) isomer (Boc-statine) [1]. This is a direct stereochemical effect arising from the altered spatial orientation of the C3 hydroxyl group, which disrupts the transition-state mimicry essential for tight-binding inhibition.

Aspartic Protease Inhibition Pepsin Stereochemistry-Activity Relationship Statine Diastereomers

Physical Property Differentiation: Boc-epi-statine Melts 15–20°C Higher Than Boc-statine (137–139°C vs. 119–122°C)

Boc-epi-statine (3R,4S) exhibits a melting point range of 137–139°C , while the natural (3S,4S) diastereomer Boc-statine melts at 119–122°C . This ~15–20°C higher melting point for the unnatural isomer reflects altered crystal packing energetics due to the inverted stereochemistry at C3.

Physicochemical Characterization Melting Point Solid-State Properties Diastereomer Differentiation

N-Terminal Boc Modification Maintains Only 10-Fold Reduced Activity vs. Pepstatin A, Validating Boc-epi-statine's Suitability for Polymer-Conjugate Drug Delivery Design

In simplified pepstatin analogs, N-terminal substitution with a Boc group results in only a 10-fold reduction in inhibitory activity compared to the native pepstatin A reference, whereas shorter N-acyl groups (e.g., propionyl) cause a more severe 100-fold reduction [1]. This indicates that the Boc moiety—present in Boc-epi-statine—is tolerated without catastrophic activity loss, making Boc-protected statine building blocks viable for constructing polymer-inhibitor conjugates where the N-terminus is covalently attached to a bioadhesive carrier.

Pepstatin Analogs N-Terminal Modification Boc Protecting Group Polymer-Drug Conjugates

Context-Dependent Stereochemical Preference: In 3-Methyl-Statine Analogs, the (3R,4S) Diastereomer Outperforms (3S,4S) for Pepsin and Cathepsin D Inhibition

In 3-methyl-statine (Me3Sta) analogs, the (3R,4S) diastereomer—the same absolute configuration as Boc-epi-statine—demonstrates superior inhibition of pepsin and cathepsin D compared to the corresponding (3S,4S) diastereomer [1]. This stereochemical preference is reversed relative to unsubstituted statine, highlighting that the activity ranking of (3R,4S) vs. (3S,4S) is highly context-dependent and cannot be assumed a priori.

Statine Analog SAR 3-Methyl-Statine Cathepsin D Diastereomeric Activity Reversal

Optimal Research and Development Scenarios for Boc-epi-statine (CAS 66967-01-9)


Stereochemical Negative Control in Aspartic Protease Inhibitor Assays

Use Boc-epi-statine as the stereochemical control for Boc-statine-containing inhibitor candidates. The up to 1,000-fold activity reduction [1] provides a definitive baseline to confirm that observed inhibition is stereospecific and dependent on the natural (3S,4S) configuration, validating target engagement and SAR hypotheses.

Synthesis of 3-Methyl-Statine Analogs with Enhanced Cathepsin D/Pepsin Potency

Employ Boc-epi-statine as a chiral building block for the construction of 3-methyl-statine (Me3Sta) derivatives, where the (3R,4S) stereochemistry confers superior inhibition of pepsin and cathepsin D relative to the (3S,4S) series [2]. This application exploits the context-dependent stereochemical preference to access more potent inhibitor scaffolds.

Polymer-Inhibitor Conjugate Design for Gastric Drug Delivery Systems

Incorporate Boc-epi-statine into simplified pepstatin analogs intended for covalent attachment to bioadhesive polymers. The Boc N-terminal group is well-tolerated, preserving residual inhibitory activity (~10-fold reduced vs. pepstatin A) [3] while enabling conjugation via the N-terminus—a strategy applicable to protecting therapeutic polypeptides from peptic degradation in the stomach.

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